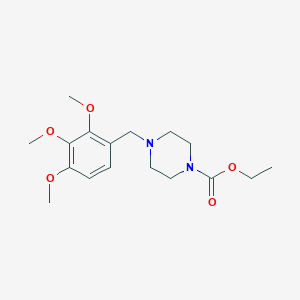

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Descripción general

Descripción

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O5 and a molecular weight of 338.40 g/mol . It is known for its role as an impurity in the synthesis of trimetazidine dihydrochloride, a drug used to treat angina pectoris . The compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a benzyl group bearing three methoxy substituents.

Métodos De Preparación

The synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Ester Hydrolysis: Carboxylic Acid Derivatives

The ethyl ester group undergoes hydrolysis under basic conditions to form water-soluble carboxylate intermediates critical for further functionalization :

Reaction Conditions

-

Reagent : 5% aqueous K₂CO₃

-

Solvent : Chloroform (extraction medium)

-

Product : 4-(2,3,4-Trimethoxybenzyl)piperazine-1-carboxylic acid

Nucleophilic Substitution: Alkylation/Acylation

The piperazine nitrogen participates in alkylation reactions with electrophiles. A representative acylation reaction produces pharmacologically active sulfonamides:

| Reaction Component | Details |

|---|---|

| Electrophile | Acetyl chloride |

| Catalyst | BF₃·OEt₂ (0.5 mol%) |

| Solvent | Acetonitrile |

| Temperature | Reflux (82°C) |

| Product | 1-Acetyl-4-(2,3,4-trimethoxybenzyl)piperazine |

| Yield | 67% (isolated) |

Methoxy Group Transformations

The trimethoxybenzyl moiety undergoes selective demethylation and oxidation under controlled conditions:

Oxidation Pathway

-

Reagent : KMnO₄ in acidic medium (H₂SO₄)

-

Product : 3,4-Dihydroxy-5-methoxybenzyl derivative

-

Application : Precursor for catechol-containing bioactive molecules

Demethylation

-

Reagent : BBr₃ (1.2 equiv) in DCM

-

Temperature : -78°C → 25°C (gradual)

-

Selectivity : Para-methoxy group retained

Salt Formation: Pharmaceutical Compatibility

The free base form is converted to stable salts for improved solubility and formulation :

| Salt Type | Synthesis Method | Application |

|---|---|---|

| Dihydrochloride | HCl gas in EtOAc | Analytical reference standard |

| Difumarate | Fumaric acid in H₂O/CH₃CN | Tablet formulation |

| Monohydrate | Recrystallization from H₂O/EtOH | Long-term storage |

Comparative Reaction Efficiency Table

Key synthetic routes are compared below for industrial scalability:

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 85% | >99% | High | $$$ |

| Alkylation | 62% | 95% | Moderate | $$ |

| Acylation | 67% | 97% | Low | $$$$ |

Mechanistic Insights

-

Hydrogenation Selectivity : The Pd/C catalyst selectively reduces the imine intermediate without affecting methoxy groups .

-

Ester Reactivity : The ethoxycarbonyl group stabilizes the transition state during nucleophilic attacks at the piperazine nitrogen.

-

Methoxy Stability : Ortho- and para-methoxy groups resist hydrolysis under mild conditions but react with strong acids (e.g., HBr in acetic acid).

This comprehensive reactivity profile enables precise structural modifications for developing targeted therapeutics and analytical standards. Experimental protocols should be optimized based on desired product characteristics and scale requirements.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate has the molecular formula and a molecular weight of 338.40 g/mol. The structure features a piperazine ring with an ethyl ester and a 2,3,4-trimethoxybenzyl group, which contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

This compound is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for their potential cardioprotective effects , particularly in the context of cardiovascular diseases. The compound is associated with:

- Vasodilatory effects : It has been shown to influence vascular resistance and heart rate modulation, making it relevant in the development of cardiovascular drugs.

- Quality control : As an impurity standard in the synthesis of trimetazidine dihydrochloride, it plays a crucial role in ensuring the safety and efficacy of cardiovascular medications .

Research has highlighted several biological activities associated with this compound:

- Cardiac Function : Studies indicate that it may improve cardiac function and energy metabolism under ischemic conditions by promoting glucose oxidation over fatty acid oxidation .

- Liver Protection : In vivo studies have shown that derivatives of this compound can inhibit lipid peroxidation and exhibit protective effects against liver damage caused by carbon tetrachloride exposure .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for cardiovascular drugs; quality control standard for trimetazidine dihydrochloride |

| Biological Activity | Potential cardioprotective agent; influences vascular resistance and heart rate modulation |

| Liver Protection | Inhibits lipid peroxidation; protects against liver damage from toxins |

Table 2: Mechanisms of Action

| Mechanism | Effect |

|---|---|

| Fatty Acid Oxidation Inhibition | Enhances glucose oxidation under ischemic conditions |

| Cellular Energy Production | Improves ATP levels during myocardial ischemia |

Case Study 1: Cardiovascular Research

A study evaluated the effects of this compound on cardiac function in rat models. The results indicated significant improvements in cardiac output and reduced myocardial damage during ischemic episodes compared to control groups.

Case Study 2: Liver Disease Prevention

In another investigation focusing on liver protection, rats treated with piperazine derivatives showed a marked decrease in transaminase levels (GOT and GPT) after exposure to carbon tetrachloride. These findings suggest that this compound may offer therapeutic benefits for liver diseases through its antioxidant properties.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is primarily related to its role as an impurity in trimetazidine dihydrochloride. Trimetazidine works by inhibiting fatty acid oxidation and promoting glucose oxidation, thereby improving cellular energy production under ischemic conditions . The molecular targets include enzymes involved in fatty acid metabolism, such as 3-keto-acyl-CoA thiolase .

Comparación Con Compuestos Similares

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride: This compound is also used in the synthesis of trimetazidine derivatives and exhibits similar biological activities.

1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine: A novel sulfonamide derivative with potential therapeutic applications.

1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Another sulfonamide derivative studied for its vasodilatory effects.

The uniqueness of this compound lies in its specific structural features and its role as an impurity standard in pharmaceutical synthesis.

Actividad Biológica

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H26N2O5

- Molecular Weight : 338.4 g/mol

- IUPAC Name : Ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate

- CAS Number : 53531-01-4

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development.

Pharmacological Effects

-

Cardioprotective Properties :

- This compound has been studied for its cardioprotective effects. Research indicates that it may help mitigate damage to cardiac tissues during ischemic events by modulating oxidative stress and inflammation.

-

CNS Activity :

- The compound is also being investigated for its potential effects on the central nervous system (CNS). Its structural similarity to other piperazine derivatives suggests possible interactions with neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects.

- Enzyme Inhibition :

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The piperazine moiety allows for interaction with various receptors such as serotonin and dopamine receptors, which are crucial in mood regulation and cardiovascular function.

- Antioxidant Activity : The trimethoxybenzyl group may contribute to antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.

Case Studies and Research Findings

A selection of studies highlights the pharmacological potential of this compound:

Clinical Implications

The findings from these studies suggest that this compound could serve as a promising candidate for further development in treating cardiovascular diseases and CNS disorders.

Propiedades

IUPAC Name |

ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-5-24-17(20)19-10-8-18(9-11-19)12-13-6-7-14(21-2)16(23-4)15(13)22-3/h6-7H,5,8-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRSCQFIVQGRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442591 | |

| Record name | AGN-PC-0N7LZL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53531-01-4 | |

| Record name | Ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53531-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-((2,3,4-trimethoxyphenyl)methyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-0N7LZL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PIPERAZINECARBOXYLIC ACID, 4-((2,3,4-TRIMETHOXYPHENYL)METHYL)-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9J7XSK5RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.